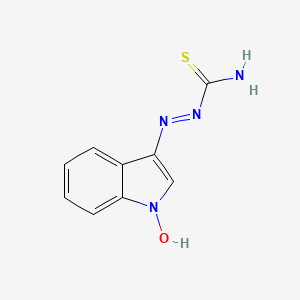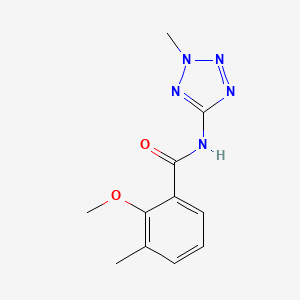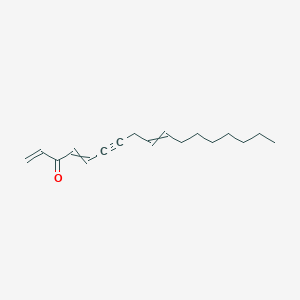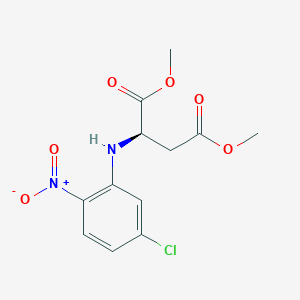![molecular formula C9H15N3O2S B12534981 Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate CAS No. 820231-13-8](/img/structure/B12534981.png)
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate: is a chemical compound with a unique structure that includes a thiazole ring, an amino group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar steps as laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate can undergo substitution reactions, particularly at the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Cs2CO3: Commonly used as a base in these reactions.
Solvents: 1,4-dioxane is often used as a solvent in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals and bioconjugation experiments. Its ability to form stable bonds with various biomolecules makes it valuable in drug design and delivery .
Industry
In the industrial sector, this compound is used as a chemical intermediate in the production of various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing .
Mécanisme D'action
The mechanism of action of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The thiazole ring and amino group allow it to form stable complexes with metal ions and other biomolecules. These interactions can influence various biochemical pathways, making it useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the thiazole ring.
N-Boc-ethylenediamine: Contains a Boc-protected amino group but differs in its overall structure.
tert-Butyl (5-bromothiazol-2-yl)carbamate: Similar structure but with a bromine atom on the thiazole ring.
Uniqueness
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is unique due to its combination of a thiazole ring, amino group, and carbamate group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
820231-13-8 |
|---|---|
Formule moléculaire |
C9H15N3O2S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2-amino-1,3-thiazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H2,10,11)(H,12,13) |
Clé InChI |
MUNZHJKCKBBJIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)





![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
